2-(2,4-Dimethylphenyl)benzaldehyde
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Overview
Description
2-(2,4-Dimethylphenyl)benzaldehyde is an organic compound with the molecular formula C15H14O. It is a derivative of benzaldehyde, where the benzene ring is substituted with two methyl groups at the 2 and 4 positions. This compound is known for its aromatic properties and is used in various chemical syntheses and industrial applications.
Mechanism of Action
Mode of Action
Aldehydes like 2-(2,4-Dimethylphenyl)benzaldehyde can react with amines to form imines, a process that is often catalyzed by acids . This reaction is a key step in many biochemical transformations. The formation of imines can lead to changes in the structure and function of target molecules, potentially altering their biological activity .
Biochemical Pathways
The formation of imines can impact a variety of biochemical processes, including enzymatic reactions and signal transduction pathways .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the nature of its interactions with these targets . The formation of imines could potentially alter the structure and function of target molecules, leading to changes in cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For example, the rate of imine formation is typically faster at lower pH values . Additionally, the stability of the compound may be affected by exposure to light, heat, or oxygen.
Biochemical Analysis
Biochemical Properties
For instance, some benzaldehydes have shown antifungal activity by disrupting cellular antioxidation systems
Cellular Effects
The cellular effects of 2-(2,4-Dimethylphenyl)benzaldehyde are not well-studied. Certain benzaldehydes have been shown to affect various types of cells and cellular processes. For example, some benzaldehydes can inhibit microbial growth by destabilizing cellular redox homeostasis . The specific effects of this compound on cell function, signaling pathways, gene expression, and cellular metabolism are yet to be explored.
Temporal Effects in Laboratory Settings
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2,4-Dimethylphenyl)benzaldehyde can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 2,4-dimethylbenzene (also known as xylenes) with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
2,4-Dimethylbenzene+Benzoyl ChlorideAlCl3this compound
Industrial Production Methods
In industrial settings, the production of this compound often involves optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the molar ratios of reactants. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethylphenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 2-(2,4-Dimethylphenyl)benzoic acid.
Reduction: 2-(2,4-Dimethylphenyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(2,4-Dimethylphenyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, including potential drug candidates.
Medicine: Research into its derivatives has shown potential in developing new therapeutic agents.
Industry: It is used in the manufacture of dyes, fragrances, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: The parent compound, which lacks the methyl substitutions.
2,4-Dimethylbenzaldehyde: A similar compound with methyl groups at the 2 and 4 positions but without the additional phenyl group.
4-Methylbenzaldehyde: A compound with a single methyl group at the 4 position.
Uniqueness
2-(2,4-Dimethylphenyl)benzaldehyde is unique due to the presence of both the 2,4-dimethyl substitutions and the additional phenyl group. This structural arrangement imparts distinct chemical properties, such as increased steric hindrance and altered electronic effects, which can influence its reactivity and applications in synthesis.
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-11-7-8-14(12(2)9-11)15-6-4-3-5-13(15)10-16/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJLZCUZKTZYSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=CC=C2C=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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